molecular formula C16H17BrN2O2 B5862115 5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide

5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide

Cat. No. B5862115
M. Wt: 349.22 g/mol
InChI Key: GVBBTRHDBRYGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide is a chemical compound with the molecular formula C16H18BrN2O. It is also known as BRD-K13569343 and is used in scientific research for its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to improve cognitive function and reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide in lab experiments is its potential therapeutic properties. It has been shown to have activity against cancer cells and may be useful in the treatment of neurodegenerative disorders. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the use of 5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide in scientific research. One direction is to further investigate its potential therapeutic properties in cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to optimize its use in lab experiments. Additionally, it may be useful to investigate the potential side effects of 5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide and to develop more efficient synthesis methods.

Scientific Research Applications

5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide has been used in scientific research for its potential therapeutic properties. It has been shown to have activity against certain types of cancer cells, including breast cancer and ovarian cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

5-bromo-N-(2-piperidin-1-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c17-15-9-8-14(21-15)16(20)18-12-6-2-3-7-13(12)19-10-4-1-5-11-19/h2-3,6-9H,1,4-5,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBBTRHDBRYGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(piperidin-1-yl)phenyl)furan-2-carboxamide

Synthesis routes and methods

Procedure details

A solution of 5-bromofuroic acid (Aldrich) (1.0 mmol), 2-piperdinoaniline (1.0 mmol), 1-hydroxybenzotriazole hydrate (“HOBT”) (1.2 mmol), and triethylamine (“Et3N”) (2 mmol) in DCM (10 mL) was stirred for 10 min at room temperature. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (“EDCI”) (1.2 mmol) was then added and the resulting orange solution was stirred overnight. The reaction mixture was treated with saturated sodium bicarbonate (“NaHCO3”) solution (10 mL) and extracted with DCM. The combined organic layers were dried over MgSO4, and concentrated under reduced pressure to afford the crude product as an orange solid. Purification by silica gel chromatography afforded the pure yellow product in 85% yield. MS: 349 (M+1). 1H NMR (CDCl3, 300 MHz): δ 9.75 (br s, 1H), 8.45 (d, 1H), 7.22-7.05 (m, 4H), 6.50 (d, 1H), 3.00-2.80 (m, 4H), 1.95-1.80 (m, 4H), 1.75-1.60 (m, 2H).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
85%

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